

Technical Guide: 2-Acetamidophenylboronic Acid in Synthetic and Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Acetamidophenylboronic acid

Cat. No.: B112080

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **2-Acetamidophenylboronic acid**, a versatile building block in organic synthesis and drug discovery. The document details its physicochemical properties, outlines a key experimental protocol for its application, and visualizes the underlying chemical processes.

Core Compound Data: Physicochemical Properties

2-Acetamidophenylboronic acid is an organoboron compound valued as an intermediate in the synthesis of more complex molecules. Its key quantitative properties are summarized below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ BNO ₃	[1][2][3][4]
Molecular Weight	178.98 g/mol	[1][2][3][4]
Exact Mass	179.075 g/mol	[1][3]
Melting Point	>300 °C	[1][3]
Density	1.23 g/cm ³	[1][3]
Hydrogen Bond Donors	3	[1][3]
Hydrogen Bond Acceptors	3	[1][3]
logP (Octanol-Water)	0.967	

Key Applications and Experimental Protocols

Boronic acids are cornerstone reagents in modern organic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[5] These reactions are fundamental for creating carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[6][7] **2-Acetamidophenylboronic acid** serves as a key building block in this context, enabling the introduction of an acetamido-substituted phenyl group into a target molecule.[1]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, such as **2-Acetamidophenylboronic acid**. This procedure should be adapted and optimized based on the specific substrates and desired scale.

Objective: To synthesize a biaryl compound via the palladium-catalyzed coupling of an aryl halide and **2-Acetamidophenylboronic acid**.

Materials:

- Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
- **2-Acetamidophenylboronic acid** (1.2-1.5 mmol, 1.2-1.5 equiv)
- Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (0.01-0.05 mmol, 1-5 mol%)
- Ligand (if required, e.g., SPhos, XPhos) (0.02-0.10 mmol, 2-10 mol%)
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
- Degassed Water (often used as a co-solvent)

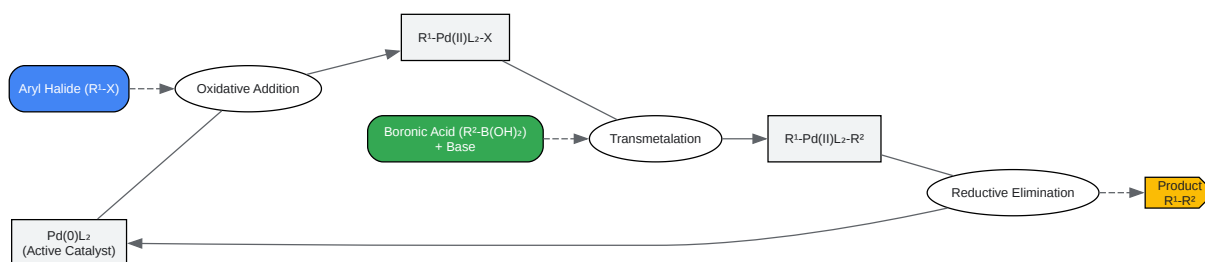
Procedure:

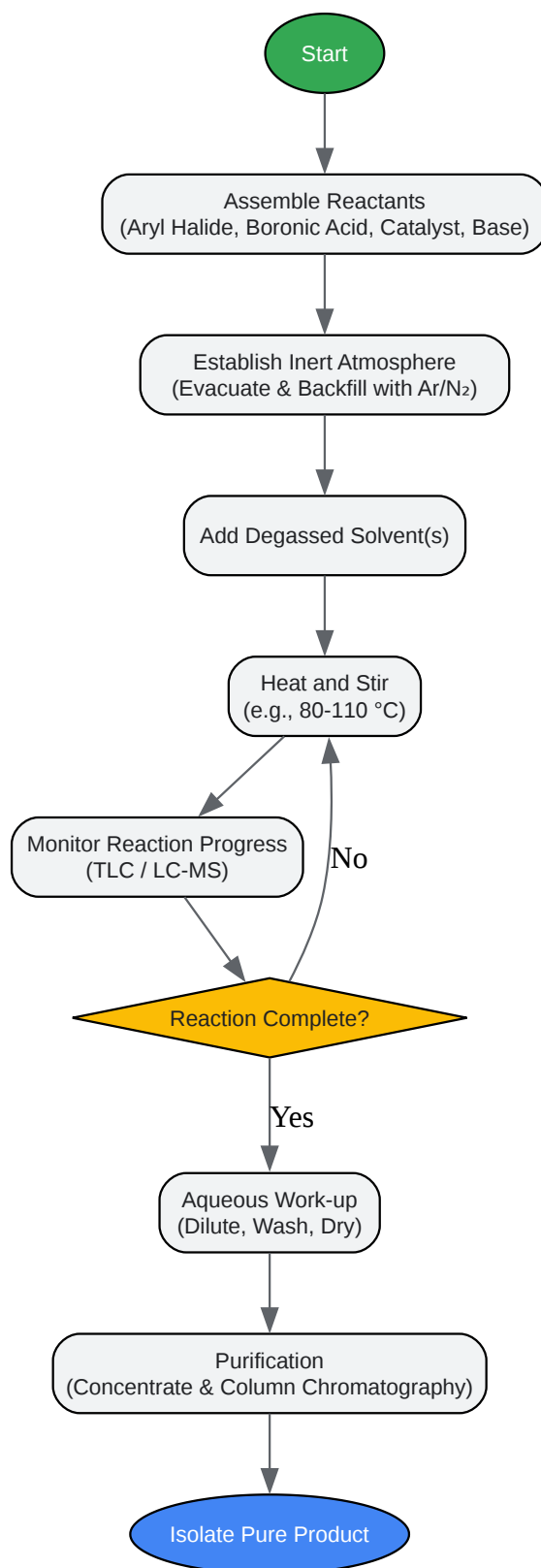
- **Reaction Setup:** To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, **2-Acetamidophenylboronic acid**, palladium catalyst, ligand (if used), and base.
- **Inert Atmosphere:** Evacuate the vessel and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
- **Solvent Addition:** Add the anhydrous, degassed solvent(s) via syringe.
- **Reaction:** Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
- **Monitoring:** Monitor the reaction's progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer sequentially with water and brine.
- Dry the organic phase over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visualization of Key Processes

To better illustrate the core chemical transformation and workflow where **2-Acetamidophenylboronic acid** is utilized, the following diagrams are provided.





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